3-(2-Phenylethoxy)propan-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Phenylethoxy)propan-1-ol can be synthesized through the reaction of 3-chloropropan-1-ol with 2-phenylethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is often purified using advanced techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethoxy)propan-1-ol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding aldehyde (3-(2-phenylethoxy)propanal) or carboxylic acid (3-(2-phenylethoxy)propanoic acid).
Reduction: Corresponding alkane (3-(2-phenylethoxy)propane).
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
3-(2-Phenylethoxy)propan-1-ol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Phenylethoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A primary alcohol with similar chemical properties but lacks the phenylethoxy group.
2-Phenylethanol: An aromatic alcohol with a similar structure but lacks the propan-1-ol moiety.
3-Chloropropan-1-ol: A halogenated alcohol used as a precursor in the synthesis of 3-(2-Phenylethoxy)propan-1-ol.
Uniqueness
This compound is unique due to its combination of an aromatic ring and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
3-(2-phenylethoxy)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMYJLDXCDSXFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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